5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate
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Overview
Scientific Research Applications
Chemistry and Properties of Heterocyclic Compounds
Research has detailed the chemistry and properties of heterocyclic compounds, including those related to imidazopyridine derivatives. Boča, Jameson, and Linert (2011) reviewed the compounds containing pyridine-2,6-diylbis(benzimidazole) and pyridine-2,6-diylbis(benzothiazole), summarizing their preparation procedures, properties, and complex compounds formed with these ligands. This review also highlighted the spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity of these compounds, suggesting areas for potential investigation in unknown analogues (Boča, Jameson, & Linert, 2011).
Synthetic Methods and Pharmaceutical Impurities
The novel synthesis of pharmaceutical compounds, including those related to 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate, has been explored. Saini et al. (2019) reviewed novel methods for synthesizing omeprazole and its pharmaceutical impurities, offering insights into the development of proton pump inhibitors and the study of their pharmaceutical impurities. This research emphasized the importance of understanding the synthesis processes and the role of impurities in pharmaceuticals (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Biological and Medicinal Applications
Heterocyclic compounds, including pyrimidine and imidazole derivatives, have significant biological and medicinal applications. Research into biologically significant pyrimidine appended optical sensors and the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles has shown these compounds to possess various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. These studies provide a comprehensive understanding of the potential therapeutic applications of these heterocyclic compounds (Jindal & Kaur, 2021; Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Safety and Hazards
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3S/c10-13(11,12)7-5-8-6-3-1-2-4-9(6)7/h5H,1-4H2,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNHWGJYZGLXIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2S(=O)(=O)O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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